molecular formula C9H6BrNO2 B011587 7-Bromo-5-methyl-1H-indole-2,3-dione CAS No. 108938-16-5

7-Bromo-5-methyl-1H-indole-2,3-dione

Cat. No. B011587
M. Wt: 240.05 g/mol
InChI Key: NPDJRIGMWAQKTQ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific bromo and methyl substitutions on the indole ring introduce unique chemical properties, making it a valuable compound for various synthetic and analytical applications.

Synthesis Analysis

The synthesis of indole derivatives, including brominated ones, typically involves strategies such as condensation reactions, cyclization, and substitution reactions. For example, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione, a related compound, demonstrates the use of dehydrobromination from a bromo derivative and is characterized by spectroscopy and chemical reactions (Oda et al., 1977).

Molecular Structure Analysis

The molecular structure of indole derivatives, including those with bromo and methyl groups, is often elucidated using techniques such as X-ray crystallography. These analyses reveal the planarity of the indole ring system, the positioning of substituents, and the overall molecular conformation, which are crucial for understanding the compound's chemical reactivity and interactions (Kravtsov et al., 2012).

Scientific Research Applications

  • Biologically Active Compounds

    • Field : Biochemistry and Pharmacology
    • Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
  • Antiviral Agents
    • Field : Virology and Pharmacology
    • Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
  • Antimicrobial Agents
    • Field : Microbiology and Pharmacology
    • Application : Indole derivatives have been reported as antimicrobial agents . They have shown inhibitory activity against a variety of bacteria and fungi .

properties

IUPAC Name

7-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDJRIGMWAQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346371
Record name 7-Bromo-5-methylindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methylindoline-2,3-dione

CAS RN

108938-16-5
Record name 7-Bromo-5-methylindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108938-16-5
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Synthesis routes and methods

Procedure details

To a suspension of 8.0 g of 5-methylisatin in 200 ml of acetic acid was added dropwise a solution of 3.3 ml of bromine in 50 ml of acetic acid with stirring at room temperature, and the mixture was heated at 50° C. for 16 hours. The reaction mixture was concentrated under reduced pressure, and the residue was recrystallized from methanol-hexane to obtain 11.4 g of 7-bromo-5-methylisatin having a melting point of 176°-180° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Kimble-Hill, B Parajuli, CH Chen… - Journal of medicinal …, 2014 - ACS Publications
Aldehyde dehydrogenases (ALDH) participate in multiple metabolic pathways and have been indicated to play a role in several cancerous disease states. Our laboratory is interested in …
Number of citations: 42 pubs.acs.org

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